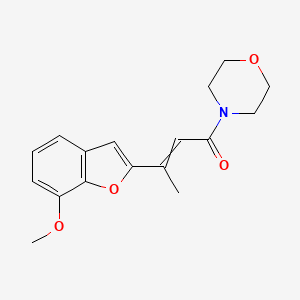
3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran ring substituted with a methoxy group and a morpholine ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be constructed through cyclization reactions.
Methoxylation: Introduction of the methoxy group at the 7th position of the benzofuran ring using methylating agents such as dimethyl sulfate or methyl iodide.
Formation of the Butenone Moiety: The butenone side chain can be introduced through aldol condensation reactions involving appropriate aldehydes and ketones.
Morpholine Substitution: The morpholine ring can be attached via nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the butenone moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl group in the butenone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Morpholine, alkyl halides
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Reduced derivatives with alcohol or alkane groups
Substitution: Substituted derivatives with different alkyl or aryl groups
Scientific Research Applications
“3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” would depend on its specific biological target. Generally, compounds with benzofuran and morpholine moieties may interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy group and butenone moiety could also play roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-Methoxybenzofuran: Lacks the morpholine and butenone moieties.
Morpholine derivatives: Lacks the benzofuran ring.
Butenone derivatives: Lacks the benzofuran and morpholine rings.
Uniqueness
“3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” is unique due to the combination of its benzofuran, methoxy, morpholine, and butenone moieties, which may confer distinct chemical and biological properties compared to its individual components or simpler derivatives.
Properties
CAS No. |
826992-38-5 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-(7-methoxy-1-benzofuran-2-yl)-1-morpholin-4-ylbut-2-en-1-one |
InChI |
InChI=1S/C17H19NO4/c1-12(10-16(19)18-6-8-21-9-7-18)15-11-13-4-3-5-14(20-2)17(13)22-15/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
NFPTUKOHUYWURA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)N1CCOCC1)C2=CC3=C(O2)C(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















